molecular formula C13H9ClO B042730 4'-Chlorobiphenyl-2-carbaldehyde CAS No. 153850-83-0

4'-Chlorobiphenyl-2-carbaldehyde

Cat. No.: B042730
CAS No.: 153850-83-0
M. Wt: 216.66 g/mol
InChI Key: IRBHAVWDSJLCAS-UHFFFAOYSA-N
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Description

4'-Chlorobiphenyl-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

  • Biological Evaluation and Applications :

  • Photocatalytic Degradation and Environmental Applications :

    • Hong et al. (1998) studied the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water, a related compound, demonstrating its breakdown into simpler molecules (Hong, Wang, & Bush, 1998).
  • Material Science and Fluorescence Applications :

    • Xu and Yu (2011) synthesized aryl-substituted thiophene derivatives, highlighting their potential in organic light-emitting diode materials (Xu & Yu, 2011).
  • Advanced Organic Synthesis Techniques :

    • Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes as building blocks in stereocontrolled synthesis for creating biologically important substances (Alcaide & Almendros, 2002).

Mechanism of Action

Target of Action

4’-Chlorobiphenyl-2-carbaldehyde, also known as 2-(4-chlorophenyl)benzaldehyde, is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that aldehydes can react with nucleophiles, forming oximes or hydrazones . This reaction could potentially alter the function of target proteins or enzymes, leading to changes within the cell.

Biochemical Pathways

The compound is likely metabolized through various biochemical pathways. For instance, similar compounds, such as 4-chlorobiphenyl (4-CB), have been shown to be transformed by bacteria like Burkholderia xenovorans . The bacterium can metabolize hydroxylated derivatives of PCBs, including 4’-hydroxy-4-chlorobiphenyl (4’-OH-4-CB), which is structurally similar to 4’-Chlorobiphenyl-2-carbaldehyde . The downstream effects of these transformations can vary, potentially leading to the production of reactive oxygen species or other metabolites .

Pharmacokinetics

The compound’s molecular weight (21666 g/mol) suggests that it may have suitable properties for absorption and distribution within the body .

Result of Action

Similar compounds have been shown to induce various cellular effects, including disruption of transmembrane proton-gradient, generation of reactive oxygen species (ros), oxidative damage to dna, inhibition of proteins, and endocrine disruption .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chlorobiphenyl-2-carbaldehyde. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism it’s interacting with.

Safety and Hazards

4’-Chlorobiphenyl-2-carbaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Properties

IUPAC Name

2-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBHAVWDSJLCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362702
Record name 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153850-83-0
Record name 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153850-83-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-bromobenzaldehyde (2.3 ml) and tetrakis(triphenylphosphine)palladium(O) (0.35 g) in toluene (50 mL), was added 4-chlorophenylboronic acid (4.0 g) and 2M Na2CO3 (70 ml). The mixture was heated under reflux for one hour. The reaction was cooled, diluted with water and extracted with ethyl acetate. The organic layer was washed with brine and the combined aqueous layers back-extracted with ethyl acetate. The combined organic layers were dried over Na2SO4. The crude material was purified by flash chromatography using 97.5/2.5 hexane/ethyl acetate.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-bromobenzaldehyde (25.05 mL, 40.0 g, 216 mmol) was added to toluene (550 mL) and degassed and flushed with nitrogen. 4-chlorophenylboronic acid (43.9 g, 281 mmol), degassed 2M sodium carbonate (757 mL, 1513 mmol), and tetrakis(triphenylphosphine)palladium(0) (5.00 g, 4.32 mmol) were added. The mixture was refluxed for 2.5 hours, cooled, and the phases were separated. The organic layer was extracted with 2M sodium carbonate, and the aqueous layer was back extracted with ethyl ether. The organic portions were combined, dried with brine and then anhydrous sodium sulfate. The solution was concentrated and purified by flash column chromatography on silica gel with 3% ethyl acetate (in hexanes) increasing to 10% ethyl acetate (in hexanes).
Quantity
25.05 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
757 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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